molecular formula C16H33N3O B13932152 3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- CAS No. 63716-81-4

3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)-

Cat. No.: B13932152
CAS No.: 63716-81-4
M. Wt: 283.45 g/mol
InChI Key: RIIKPLGIMDVDSV-UHFFFAOYSA-N
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Description

3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- is a chemical compound with the molecular formula C16H33N3O It is known for its unique structure, which includes a quinuclidine ring, an ethanol group, and a diethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- typically involves the reaction of quinuclidine with diethylaminoethyl chloride in the presence of a base, followed by the addition of ethanol. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents such as ethanol or methanol

    Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Secondary amines, tertiary amines

    Substitution Products: Various substituted quinuclidine derivatives

Scientific Research Applications

3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The quinuclidine ring and diethylaminoethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: A related compound with similar functional groups but lacking the quinuclidine ring.

    N,N-Diethyl-2-aminoethanol: Another similar compound used in various chemical applications.

Uniqueness

3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- is unique due to its quinuclidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

63716-81-4

Molecular Formula

C16H33N3O

Molecular Weight

283.45 g/mol

IUPAC Name

2-[2-[[2-(diethylamino)ethylamino]methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol

InChI

InChI=1S/C16H33N3O/c1-3-18(4-2)11-8-17-13-16-15(7-12-20)14-5-9-19(16)10-6-14/h14-17,20H,3-13H2,1-2H3

InChI Key

RIIKPLGIMDVDSV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1C(C2CCN1CC2)CCO

Origin of Product

United States

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